1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with acetyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium bicarbonate to neutralize the reaction mixture .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the compound exhibits significant nucleophilicity, allowing it to participate in substitution reactions with electrophiles.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the amino group.
Condensation Products: Complex heterocyclic compounds formed through condensation reactions.
Scientific Research Applications
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of antidiabetic agents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both an amino group and a methyl group on the pyrazole ring enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(5-amino-2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-6(7)8-9(5)2/h3H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQVZECVFTWJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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